molecular formula C10H8ClN B1294453 2-(Chloromethyl)quinoline CAS No. 4377-41-7

2-(Chloromethyl)quinoline

Cat. No. B1294453
CAS RN: 4377-41-7
M. Wt: 177.63 g/mol
InChI Key: DDEAEWMDOSXKBX-UHFFFAOYSA-N
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Patent
US08026370B2

Procedure details

2-Methylquinoline (5.0 g) was dissolved in carbon tetrachloride (25 mL), imide N-bromosuccinate (6.2 g) and 2,2′-azobisisobutyronitrile (AIBN) (57 mg) were added thereto, and the mixture was refluxed for 4 hr. After ice-cooling, the reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=5:1) to give the title compound (3.7 g) as a pale-yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
imide N-bromosuccinate
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
57 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.N(C(C)(C)C#N)=NC(C)(C)C#N.C(Cl)(Cl)(Cl)[Cl:25]>>[Cl:25][CH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
imide N-bromosuccinate
Quantity
6.2 g
Type
reactant
Smiles
Name
Quantity
57 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=5:1)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.